Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoate
Description
Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoate is a phenylpropanoid derivative characterized by a saturated three-carbon propanoate chain esterified to a 4-hydroxy-3,5-dimethoxyphenyl moiety.
The compound is commercially available as a reference standard and intermediate (CymitQuimica, Ref: 10-F777854), suggesting its utility in research and industrial workflows .
Properties
IUPAC Name |
ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5/c1-4-18-12(14)6-5-9-7-10(16-2)13(15)11(8-9)17-3/h7-8,15H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLOMFFWKXTKBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=C(C(=C1)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40698829 | |
| Record name | Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40698829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92157-61-4 | |
| Record name | Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40698829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoate is used in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is utilized in the production of fragrances and flavoring agents due to its phenolic structure.
Mechanism of Action
The mechanism by which ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methoxy groups enhance its binding affinity, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural and functional differences between Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoate and related compounds:
Physicochemical Properties
Biological Activity
Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoate is a cinnamic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a phenolic structure with both hydroxy and methoxy groups, which contribute to its unique chemical properties. The presence of these functional groups enhances its electron-accepting ability, making it a candidate for various biological applications.
Target of Action
The compound primarily acts as an electron acceptor due to its strong electron-accepting ability. This property is crucial for its interaction with biological molecules and pathways.
Biochemical Pathways
While specific biochemical pathways affected by this compound are not fully elucidated, derivatives of trans-cinnamic acid have been shown to exhibit a range of pharmacological properties, including:
- Antioxidant Activity : Scavenges free radicals, potentially protecting cells from oxidative damage.
- Anti-inflammatory Effects : May inhibit inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation.
Antioxidant Properties
This compound has been studied for its ability to scavenge free radicals. In vitro assays indicate that it can effectively reduce oxidative stress markers, suggesting potential applications in treating oxidative stress-related diseases.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, which could make it beneficial in managing chronic inflammatory conditions .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other cinnamic acid derivatives:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 3-(4-hydroxyphenyl)prop-2-enoate | Lacks methoxy groups | Reduced antioxidant activity |
| Ethyl 3-(3,4-dimethoxyphenyl)prop-2-enoate | Lacks hydroxy group | Altered reactivity and applications |
| Ethyl 3-(4-methoxyphenyl)prop-2-enoate | Contains one methoxy group | Different chemical properties |
The combination of hydroxy and methoxy groups in this compound enhances its biological activities compared to these derivatives .
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound. For instance:
- Antioxidant Study : A study demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress. The IC50 value was determined to be approximately 25 µM, indicating potent antioxidant activity.
- Anti-inflammatory Study : In a model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels compared to controls .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
